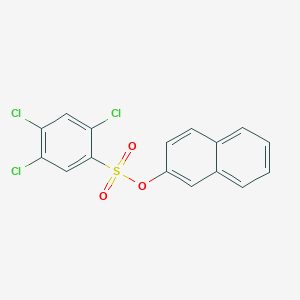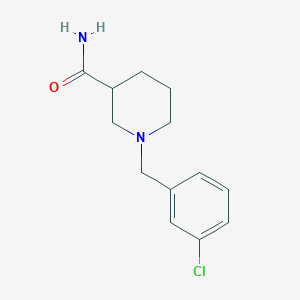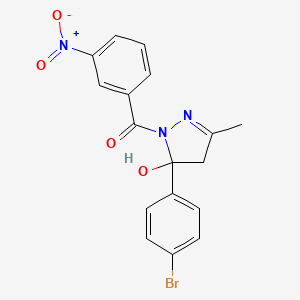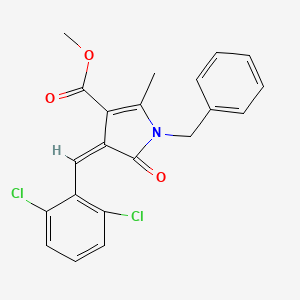![molecular formula C16H19N3O4 B4883531 N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
TAK-659 binds to the ATP-binding site of N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide, thereby inhibiting its activity. N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide, TAK-659 disrupts this pathway and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to inhibit N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide activity and downstream signaling pathways, resulting in the inhibition of cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its specificity for N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide, which reduces the risk of off-target effects. In addition, TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. However, one limitation of TAK-659 is its potential for drug resistance, which may limit its long-term efficacy.
Zukünftige Richtungen
For research on TAK-659 include the evaluation of its efficacy in combination with other targeted therapies and chemotherapy agents. In addition, further studies are needed to evaluate the potential for drug resistance and to identify biomarkers predictive of response to TAK-659. Finally, the development of more potent and selective N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide inhibitors may improve the efficacy and safety of this class of drugs for the treatment of B-cell malignancies.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 3-isoxazolylmethylamine with ethyl acetoacetate to form 3-(2-oxo-2-(3-isoxazolylmethyl)ethyl)isoxazole. This intermediate is then reacted with 4-nitrophenol to form 3-(2-(4-nitrophenoxy)-2-oxoethyl)isoxazole. The final step involves the reaction of this intermediate with N-(3-bromophenyl)propanamide to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Eigenschaften
IUPAC Name |
N-[3-[2-[methyl(1,2-oxazol-3-ylmethyl)amino]-2-oxoethoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-3-15(20)17-12-5-4-6-14(9-12)22-11-16(21)19(2)10-13-7-8-23-18-13/h4-9H,3,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANVOSYWCKBFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC(=O)N(C)CC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4883466.png)

![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)

![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)

![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)
